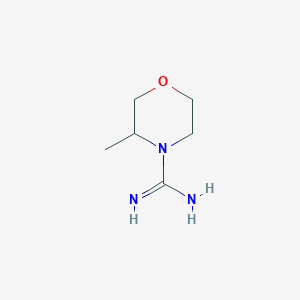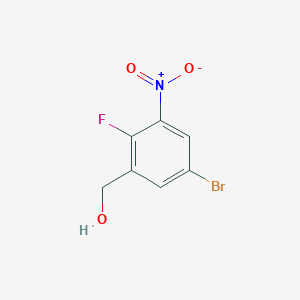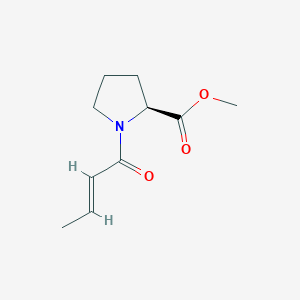![molecular formula C80H136Br2N2O2 B12846874 (E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and long alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, starting with the preparation of the indoline derivatives. The key steps include:
Bromination: Introduction of bromine atoms into the indoline structure.
Alkylation: Attachment of tetradecyloctadecyl groups to the indoline core.
Coupling Reaction: Formation of the biindolinylidene structure through a coupling reaction.
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
化学反応の分析
Types of Reactions
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the indoline core to more oxidized forms.
Reduction: Reduction of the bromine atoms or other functional groups.
Substitution: Replacement of bromine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of substituted biindolinylidene compounds.
科学的研究の応用
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic tool.
作用機序
The mechanism of action of (E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and specificity. The compound may interact with proteins, enzymes, or nucleic acids, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6,6’-Dibromo-1,1’-bis(4-octadecyl)-[3,3’-biindolinylidene]-2,2’-dione
- 6,6’-Dibromo-1,1’-bis(4-hexadecyl)-[3,3’-biindolinylidene]-2,2’-dione
Uniqueness
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific combination of bromine atoms and long alkyl chains, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring specific interactions and stability.
This detailed article provides a comprehensive overview of (E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C80H136Br2N2O2 |
|---|---|
分子量 |
1317.8 g/mol |
IUPAC名 |
(3E)-6-bromo-3-[6-bromo-2-oxo-1-(4-tetradecyloctadecyl)indol-3-ylidene]-1-(4-tetradecyloctadecyl)indol-2-one |
InChI |
InChI=1S/C80H136Br2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-55-69(56-50-46-42-38-34-30-26-22-18-14-10-6-2)59-53-65-83-75-67-71(81)61-63-73(75)77(79(83)85)78-74-64-62-72(82)68-76(74)84(80(78)86)66-54-60-70(57-51-47-43-39-35-31-27-23-19-15-11-7-3)58-52-48-44-40-36-32-28-24-20-16-12-8-4/h61-64,67-70H,5-60,65-66H2,1-4H3/b78-77+ |
InChIキー |
CCFRFEAXRYSARQ-JKNXPUSASA-N |
異性体SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)/C1=O |
正規SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)



